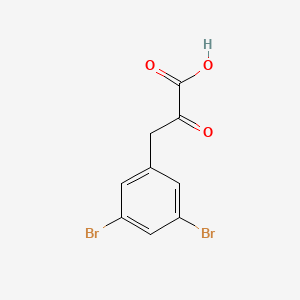
3-(3,5-Dibromophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dibromophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a dibromophenyl group attached to a 2-oxopropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of this compound.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the oxopropanoic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.
Substitution: The dibromophenyl group can participate in substitution reactions, where the bromine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Hydroxyl or amino-substituted phenylpropanoic acids.
科学的研究の応用
Chemistry: 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of brominated phenylpropanoic acids on cellular processes. Its derivatives may exhibit biological activity, making it a valuable tool in pharmacological studies.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The presence of bromine atoms can enhance the biological activity and specificity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure makes it suitable for use in flame retardants and other high-performance materials.
作用機序
The mechanism of action of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the phenyl ring can form halogen bonds with specific amino acid residues in proteins, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
- 3,5-Dibromophenylboronic acid
- 3,5-Dibromobenzoic acid
- 3,5-Dibromophenyl-functionalized imidazolium salts
Comparison: Compared to similar compounds, 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is unique due to the presence of the oxopropanoic acid moiety, which imparts distinct chemical reactivity and biological activity. The combination of the dibromophenyl group with the oxopropanoic acid structure allows for diverse applications in various fields of research and industry.
特性
分子式 |
C9H6Br2O3 |
|---|---|
分子量 |
321.95 g/mol |
IUPAC名 |
3-(3,5-dibromophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Br2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChIキー |
KDJNPVZNJVDJRB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
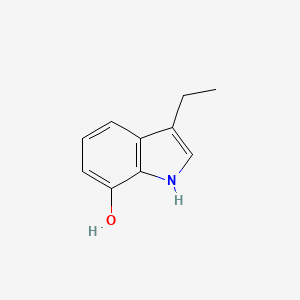


![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
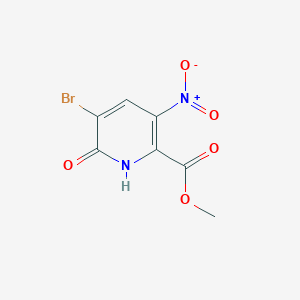
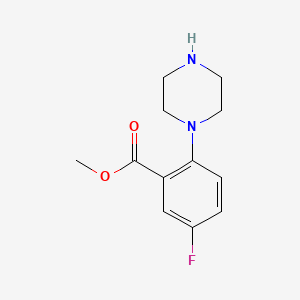
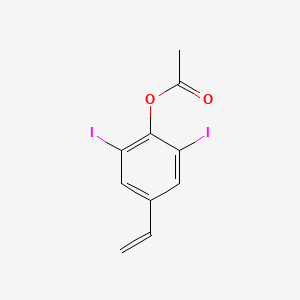
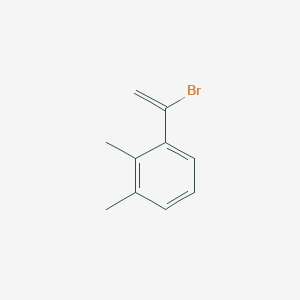

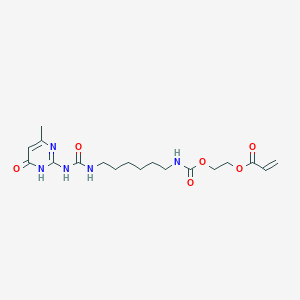
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)

